molecular formula C14H15NO4 B6335060 Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate CAS No. 881673-52-5

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No. B6335060
M. Wt: 261.27 g/mol
InChI Key: IGSGBIZEOIMKAQ-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

4′-Methoxyacetophenone (15.0 g) was dissolved in chloroform (70 mL) and diethyl ether (50 mL), and a solution of bromine (16.0 g) in chloroform (20 mL) was added dropwise while maintaining the reaction temperature at not higher than 25° C. After dropwise addition, the mixture was stirred at room temperature for 2 hr. Water was added to the reaction mixture and the mixture was extracted with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude 1-bromo-1-(4-methoxyphenyl)ethanone (yield 22.05 g) as crystals. To ethyl cyanoacetate (79.20 g) was added potassium carbonate (27.65 g), and the mixture was stirred at 45° C. for 1 hr. A solution (100 mL) of crude 1-bromo-1-(4-methoxyphenyl)ethanone (22.0 g) in acetone was added dropwise over 20 min. After completion of the dropwise addition, the mixture was stirred at room temperature for 18 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. An excess ethyl cyanoacetate contained in the obtained oil was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→3:1) to give the title compound as an oil (yield 30.25 g, about 100%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
79.2 g
Type
reactant
Reaction Step Three
Quantity
27.65 g
Type
reactant
Reaction Step Three
[Compound]
Name
1-bromo-1-(4-methoxyphenyl)ethanone
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.BrBr.[C:14]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])#[N:15].C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl.C(OCC)C.CC(C)=O.O>[C:14]([CH:16]([CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:11])[C:17]([O:19][CH2:20][CH3:21])=[O:18])#[N:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
79.2 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
27.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
1-bromo-1-(4-methoxyphenyl)ethanone
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After dropwise addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 1-bromo-1-(4-methoxyphenyl)ethanone (yield 22.05 g) as crystals
STIRRING
Type
STIRRING
Details
the mixture was stirred at 45° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)CC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 115.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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